Chiral Recognition: (S)-Enantiomer Demonstrates 19-Fold Preferential Binding in Supramolecular Host-Guest Systems Compared to (R)-Enantiomer
A study in Inorganic Chemistry reports that a rationally designed zinc bisporphyrinate host demonstrates remarkable enantioselective binding for (S)-ethyl 2-amino-2-phenylacetate hydrochloride (L-PhgOEt) over its (R)-enantiomer. [1]
| Evidence Dimension | Circular dichroism (CD) response intensity ratio |
|---|---|
| Target Compound Data | 19-fold amplification in CD response intensity |
| Comparator Or Baseline | (R)-ethyl 2-amino-2-phenylacetate (D-PhgOEt) |
| Quantified Difference | 19-fold difference |
| Conditions | Supramolecular assembly with a binaphthyl-linked zinc bisporphyrinate host. |
Why This Matters
This extreme difference in chiral recognition underscores the non-interchangeable nature of enantiomers in any application involving a chiral environment, such as asymmetric synthesis, chiral chromatography, or biological interaction studies.
- [1] Liu, W., Hao, S., Fu, F., Jiang, J., Chen, Y., & Hu, C. (2025). Enantioselective Discrimination of l-Phenylglycine Ethyl Ester through Supramolecular Assembly with a Binaphthyl-Linked Zinc Bisporphyrinate Host. Inorganic Chemistry. View Source
